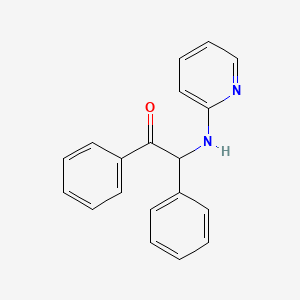

1,2-Diphenyl-2-(pyridin-2-ylamino)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenyl-2-(pyridin-2-ylamino)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(16-11-5-2-6-12-16)18(15-9-3-1-4-10-15)21-17-13-7-8-14-20-17/h1-14,18H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZPJCNMJSFIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274921 | |

| Record name | 1,2-diphenyl-2-(pyridin-2-ylamino)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805432 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20622-21-3 | |

| Record name | NSC118954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-diphenyl-2-(pyridin-2-ylamino)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Diphenyl 2 Pyridin 2 Ylamino Ethanone

Historical and Contemporary Approaches to Alpha-Aminoketone Synthesis

Contemporary methods have focused on improving efficiency, atom economy, and enantioselectivity. rsc.orgresearchgate.net These modern strategies include:

Electrophilic Amination of Enolates : This involves reacting ketone enolates with electrophilic nitrogen sources like azo compounds or hydroxylamines. rsc.orgresearchgate.net

Oxidative C-H Amination : Direct amination of the α-C-H bond of a ketone offers a more atom-economical route by avoiding pre-halogenation. colab.ws

Rearrangement Reactions : The Heyns rearrangement of α-hydroxy ketones with secondary amines, often catalyzed by an acid like p-toluenesulfonic acid (PTSA), provides another pathway to α-aminoketones. colab.ws

N-H Insertion Reactions : Rhodium-catalyzed reactions of α-diazo ketones with amines represent a highly efficient method for constructing the α-amino ketone moiety. rsc.org

Multi-component Reactions : These strategies combine several starting materials in a single step to build complex molecules, offering significant gains in efficiency.

These diverse approaches provide a robust toolbox for synthetic chemists, allowing for the selection of a method best suited to the specific target molecule and available starting materials.

Targeted Synthesis of 1,2-Diphenyl-2-(pyridin-2-ylamino)ethanone

The targeted synthesis of this compound can be achieved through several strategic pathways, including multi-step sequences and more direct one-pot methods.

A common and reliable method for synthesizing α-aminoketones involves a multi-step process that first establishes the core α-functionalized ketone, which is then converted to the final product.

Benzoin (B196080) Condensation : The synthesis often begins with the formation of benzoin from benzaldehyde. This classic condensation reaction can be catalyzed by thiamine, which is a safer alternative to traditional cyanide catalysts. libretexts.orgscribd.com

Halogenation of the Ethanone (B97240) Core : The hydroxyl group of benzoin is not a good leaving group for direct nucleophilic substitution. Therefore, it is typically converted into a more reactive intermediate. A common strategy is the oxidation of benzoin to benzil, followed by reduction and halogenation, or more directly, the conversion of the hydroxyl group in benzoin to a halide. A highly effective precursor for the target molecule is 2-bromo-1,2-diphenylethanone. This can be synthesized by the bromination of deoxybenzoin, which itself can be generated in situ from other precursors. colab.ws The direct bromination of the α-carbon of a ketone is a well-established transformation.

| Step | Starting Material | Reagent | Product | Description |

|---|---|---|---|---|

| 1 | Benzaldehyde | Thiamine, NaOH | Benzoin | Benzoin condensation to form the α-hydroxyketone core. libretexts.org |

| 2 | Benzoin | e.g., SOBr₂ or PBr₃ | 2-Bromo-1,2-diphenylethanone | Conversion of the hydroxyl group to a bromide, creating a good leaving group for amination. |

With the activated ethanone core, 2-bromo-1,2-diphenylethanone, in hand, the final step is the introduction of the 2-aminopyridine (B139424) group. This is typically achieved through a nucleophilic substitution reaction. nih.gov

The reaction involves the displacement of the bromide ion from the α-carbon of the ketone by the nucleophilic nitrogen of 2-aminopyridine. acs.org This reaction is a cornerstone in the synthesis of many nitrogen-containing compounds and is widely used in the formation of imidazo[1,2-a]pyridines, where an α-aminoketone is a key intermediate. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and minimize side reactions.

Reaction Scheme:

Reactants : 2-Bromo-1,2-diphenylethanone and 2-Aminopyridine

Product : this compound

Mechanism : SN2 Nucleophilic Substitution

To improve synthetic efficiency, one-pot strategies that combine multiple steps without isolating intermediates are highly desirable. For the synthesis of this compound, a plausible one-pot approach can be adapted from similar syntheses of α-aminoketones. nih.gov

One such strategy involves the reaction of benzoin directly with 2-aminopyridine. A similar reaction has been successfully used to synthesize 1,2-Diphenyl-2-(m-tolylamino)ethanone by refluxing benzoin and 3-methylaniline in the presence of boric acid. nih.gov This suggests a direct condensation reaction is feasible, likely proceeding through the formation of an intermediate that facilitates the displacement of the hydroxyl group.

Another powerful one-pot method involves the reaction of a benzylic secondary alcohol with an amine in the presence of N-bromosuccinimide (NBS). This process involves three sequential steps in the same pot: oxidation of the alcohol to a ketone, α-bromination of the ketone, and finally, nucleophilic substitution by the amine. colab.wsorganic-chemistry.org

| Strategy | Starting Materials | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Direct Condensation | Benzoin, 2-Aminopyridine | Boric Acid | A direct reaction where the hydroxyl group of benzoin is displaced by the amine, possibly via an intermediate. nih.gov |

| Oxidative Amination | 1,2-Diphenylethanol, 2-Aminopyridine | N-Bromosuccinimide (NBS) | An efficient one-pot sequence of oxidation, bromination, and amination. colab.wsorganic-chemistry.org |

| Three-Component Reaction | Benzaldehyde, 2-Aminopyridine, Arylboronic Acid | Transition Metal Catalyst | A convergent approach where multiple components are combined to form the product directly. |

Exploration and Optimization of Reaction Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the α-amination of ketones, several catalytic systems have been developed.

Copper Catalysis : Copper(II) bromide (CuBr₂) has been shown to be an effective catalyst for the direct α-amination of ketones with a variety of amines. organic-chemistry.orgnih.govacs.org The proposed mechanism involves the in-situ generation of an α-bromo ketone species, which then undergoes nucleophilic attack by the amine. organic-chemistry.orgnih.gov This method avoids the need to pre-synthesize and handle lachrymatory α-haloketones.

Iron Catalysis : Iron salts have also been employed to catalyze the oxidative α-amination of ketones. acs.org These systems can directly couple ketones with amines or their derivatives, representing a cost-effective and environmentally friendly approach. organic-chemistry.orgacs.org

Iodine-Mediated Reactions : Molecular iodine or other iodine-based reagents can promote the α-amination of ketones. These reactions often proceed through an initial α-iodination of the ketone, followed by substitution with the amine. colab.ws

Transition-Metal-Free Systems : Driven by the desire for greener chemistry, transition-metal-free catalytic systems have been developed. For instance, the use of ammonium iodide as a catalyst with an oxidant like sodium percarbonate can achieve the direct α-C-H amination of ketones. colab.wsorganic-chemistry.org

The selection of a specific catalytic system would depend on the chosen synthetic route. For a one-pot synthesis starting from a ketone and 2-aminopyridine, a copper or iron-based catalyst could be highly effective.

| Catalyst Type | Example Catalyst | Applicable Reaction | Key Features |

|---|---|---|---|

| Copper | CuBr₂ | Direct α-amination of ketones | In-situ generation of α-haloketone; mild conditions. nih.govacs.org |

| Iron | FeCl₃ | Oxidative coupling of ketones and amines | Cost-effective and environmentally benign. acs.org |

| Iodine | I₂, NBS | Oxidative amination | Often used in one-pot procedures from alcohols. colab.wsorganic-chemistry.org |

| Transition-Metal-Free | Ammonium Iodide | Direct α-C-H amination | Avoids heavy metal contaminants. organic-chemistry.org |

Solvent Effects on Reaction Efficiency and Product Distribution

The choice of solvent plays a critical role in the synthesis of α-aminoketones, influencing reaction rates, yields, and in some cases, the distribution of products. The solvent's polarity, proticity, and ability to solvate reactants and intermediates can significantly affect the reaction pathway.

In reactions such as the nucleophilic substitution of an α-haloketone with an amine, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often employed. These solvents can effectively solvate the transition state, which is typically more polar than the reactants, thereby accelerating the reaction rate. Protic solvents, on the other hand, can solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.

However, in other synthetic strategies like reductive amination, protic solvents such as methanol and ethanol have been found to be optimal. They can facilitate the formation of imine or Schiff base intermediates, which are then reduced to the desired α-amino ketone.

The following table illustrates a hypothetical effect of different solvents on the yield of a typical α-amination reaction to form a compound analogous to this compound, based on general principles observed in similar reactions.

| Solvent | Dielectric Constant (ε) | General Role in α-Amination Reactions | Hypothetical Yield (%) |

|---|---|---|---|

| Dimethylformamide (DMF) | 36.7 | Polar aprotic; good for SN2-type reactions | 85-95 |

| Acetonitrile | 37.5 | Polar aprotic; often used in catalytic reactions | 70-85 |

| Ethanol | 24.6 | Polar protic; can act as a proton source and solvate amines | 60-75 |

| Toluene | 2.4 | Nonpolar; generally slower reaction rates | 30-50 |

| Solvent-free | N/A | Environmentally friendly; can lead to high concentrations and yields | Variable, can be >90 |

This data is illustrative and based on general observations for the synthesis of α-aminoketones. Specific experimental results for this compound may vary.

Temperature and Pressure Influences on Reaction Kinetics and Thermodynamics

Temperature is a fundamental parameter that influences the rate and outcome of chemical reactions. For the synthesis of this compound, increasing the reaction temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions.

However, elevated temperatures can also lead to the formation of undesired byproducts through competing side reactions, such as elimination or decomposition. Therefore, optimizing the temperature is crucial to maximize the yield of the desired product while minimizing impurities. The thermodynamic favorability of a reaction, indicated by the change in Gibbs free energy (ΔG), is also temperature-dependent.

The influence of pressure on the synthesis of α-aminoketones in the liquid phase is generally less pronounced than that of temperature, unless gaseous reactants are involved or the reaction involves a significant change in volume. High-pressure conditions can be employed to increase the rate of reactions with a negative activation volume, where the volume of the transition state is smaller than the volume of the reactants. For many solution-phase reactions leading to α-aminoketones, reactions are typically conducted at atmospheric pressure for convenience.

The following table provides a generalized overview of the expected influence of temperature on the synthesis of an α-aminoketone.

| Temperature (°C) | Effect on Reaction Rate | Potential Impact on Yield and Selectivity |

|---|---|---|

| 25 (Room Temperature) | Slow | High selectivity, but may require very long reaction times. |

| 50-80 | Moderate | Often a good balance between reaction rate and selectivity, leading to optimal yields. |

| >100 (Reflux) | Fast | Increased rate, but may lead to decreased selectivity and formation of byproducts. |

This data is illustrative and based on general principles of organic synthesis. Optimal temperatures for the synthesis of this compound would need to be determined experimentally.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to minimize environmental impact. Key principles include the use of safer solvents, energy efficiency, atom economy, and the use of catalysts.

Safer Solvents and Solvent-Free Conditions: One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Water is an ideal green solvent, and its use in organic synthesis is an active area of research. For the synthesis of α-aminoketones, water-mediated reactions have been explored. Alternatively, solvent-free reactions, where the reactants are mixed without a solvent, can be highly efficient, reduce waste, and simplify purification.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. The development of highly active catalysts that can promote the reaction under mild conditions is a key aspect of this principle. Microwave-assisted synthesis is another approach to improve energy efficiency by significantly reducing reaction times.

Atom Economy and Catalysis: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent example of atom-economical processes, where three or more reactants combine in a single step to form the product, with few or no byproducts. The use of catalysts, rather than stoichiometric reagents, is another cornerstone of green chemistry. Catalysts can be used in small amounts and can often be recycled and reused, reducing waste and cost.

The following table summarizes how green chemistry principles could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Employing water, ethanol, or supercritical CO2 as reaction media. | Reduced toxicity and environmental impact. |

| Solvent-Free Synthesis | Conducting the reaction by grinding or melting the reactants together. | Elimination of solvent waste, simplified workup. |

| Energy Efficiency | Utilizing microwave irradiation or developing catalysts for ambient temperature reactions. | Reduced energy consumption and shorter reaction times. |

| Atom Economy | Designing a one-pot, multicomponent reaction of benzil, 2-aminopyridine, and a reducing agent. | Higher efficiency and less waste generation. |

| Catalysis | Using a recyclable solid acid or metal catalyst instead of stoichiometric reagents. | Reduced waste, potential for catalyst reuse, milder reaction conditions. |

Advanced Structural Elucidation and Spectroscopic Characterization of 1,2 Diphenyl 2 Pyridin 2 Ylamino Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the chemical environment, connectivity, and spatial arrangement of atoms within 1,2-Diphenyl-2-(pyridin-2-ylamino)ethanone.

High-Resolution 1D NMR (¹H, ¹³C) Spectral Analysis

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the two phenyl rings and the pyridine (B92270) ring, as well as signals for the methine (CH) and amine (NH) protons. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of multiplets due to the various phenyl and pyridyl protons. A downfield signal would be expected for the NH proton, the chemical shift of which can be sensitive to solvent and concentration. The methine proton adjacent to the carbonyl group and the nitrogen atom would likely appear as a distinct multiplet.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. A characteristic downfield signal for the carbonyl carbon (C=O) is expected in the range of δ 190-200 ppm. The aromatic carbons would generate a series of signals in the δ 110-150 ppm region. The carbon of the methine group (CH) would also have a characteristic chemical shift. For instance, in a related β-aminoketone, the carbonyl carbon appears at δ 198.0 ppm, and the methine carbons (NCH and CH) resonate at δ 57.2 and 56.2 ppm, respectively. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~198 |

| Aromatic/Pyridyl Carbons | ~108-158 |

| Methine (N-CH) | ~57 |

2D NMR Techniques for Connectivity and Stereochemical Insights (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, linking the methine proton to the NH proton and identifying the coupling patterns within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comepfl.ch It allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons. Each CH group in the molecule would give a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (which are not visible in HSQC) and for piecing together the molecular skeleton by showing correlations across functional groups, such as from the methine proton to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that protons are close to each other in space, which is critical for determining the stereochemistry and preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the molecular formula (C₁₉H₁₆N₂O). For a related compound, 3-(3-Nitrophenyl)-1,2-diphenyl-3-(pyridin-2-ylamino)propan-1-one, electrospray ionization (ESI) HRMS showed the [M+Na]⁺ ion, confirming its molecular formula. rsc.org

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for α-aminoketones involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.org Expected fragments for this compound would include the benzoyl cation ([C₆H₅CO]⁺) and fragments arising from the cleavage of the C-C and C-N bonds of the ethanone (B97240) backbone.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | m/z (expected) |

| [C₆H₅CO]⁺ | 105 |

| [C₁₃H₁₁N₂]⁺ (M - C₆H₅CO) | 195 |

| [C₁₂H₉N]⁺ (Pyridyl-phenyl fragment) | 167 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present. chemrxiv.orgnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1660-1700 cm⁻¹. For a similar β-aminoketone, this peak is observed at 1669 cm⁻¹. rsc.org Other characteristic bands would include the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches for aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), and C=C and C=N stretching vibrations from the aromatic and pyridine rings (in the 1400-1600 cm⁻¹ region). rsc.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. aps.orgresearchgate.net Aromatic ring breathing modes are often strong in Raman spectra. The C=O stretch would also be visible, although typically weaker than in the IR spectrum. The symmetric vibrations of the phenyl groups would be particularly Raman active.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1660 - 1700 |

| Amine (N-H) | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Pyridine C=N | Stretch | ~1580 |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. nist.govresearchgate.net

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions of the aromatic phenyl and pyridine rings, as well as n→π* transitions associated with the carbonyl group. A related ligand, 2-((4-aminophnyl)imino)-1,2-diphenyl-1-ethanone, displays two absorption bands at 360 nm and 398 nm, which are attributed to π→π* and n→π* transitions. researchgate.net The presence of the conjugated system involving the phenyl rings and the pyridine moiety would likely result in absorption maxima in the UV region. The exact position and intensity of these bands can be influenced by the solvent polarity. aps.org

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov

While a crystal structure for this compound is not available in the cited literature, the structure of the closely related compound 1,2-Diphenyl-2-(m-tolylamino)ethanone has been reported. nih.gov In this related structure, the molecule adopts a conformation where the N-H bond is syn to the C=O bond, facilitating the formation of centrosymmetric dimers through N-H···O hydrogen bonds in the crystal lattice. nih.gov The two phenyl rings attached to the ethanone backbone are not coplanar. It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding and a non-planar conformation of the phenyl groups in the solid state. The pyridyl group would add further possibilities for intermolecular interactions.

Interactive Data Table: Crystallographic Data for the Related Compound 1,2-Diphenyl-2-(m-tolylamino)ethanone nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0510 (3) |

| b (Å) | 11.5745 (4) |

| c (Å) | 12.9458 (7) |

| α (°) | 112.542 (5) |

| β (°) | 97.396 (4) |

| γ (°) | 99.960 (4) |

| Volume (ų) | 805.62 (8) |

| Z | 2 |

Crystal Growth and Quality Assessment

The successful elucidation of the three-dimensional structure of this compound at an atomic level is contingent upon the availability of high-quality single crystals. The growth of crystals suitable for X-ray diffraction is a critical preliminary step. Based on methodologies employed for structurally similar α-aminoketones, a common approach involves the slow evaporation of a saturated solution of the compound.

For analogous compounds, single crystals have been successfully obtained by dissolving the purified substance in a suitable organic solvent, such as petroleum ether, and allowing the solvent to evaporate slowly at room temperature. nih.gov The selection of the solvent is crucial and is often determined through a screening process involving various solvents and solvent mixtures to identify conditions that promote slow, ordered crystal growth rather than rapid precipitation.

The quality of the resulting crystals is assessed visually under an optical microscope to select individuals that are free from significant defects, such as twinning, cracks, or inclusions. An ideal crystal for diffraction studies should have well-defined faces and be of an appropriate size, typically in the range of 0.1 to 0.3 mm in each dimension, to ensure uniform diffraction of X-rays.

Data Collection and Structure Solution Methodologies

The determination of the crystal structure of this compound would involve the use of single-crystal X-ray diffraction. A suitable crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled to a low temperature, typically around 100 K, to minimize thermal vibrations of the atoms and reduce radiation damage.

Data collection is performed using a modern diffractometer equipped with a sensitive detector, such as a CCD or a HyPix detector, and a microfocus X-ray source, commonly employing Cu Kα (λ = 1.54178 Å) or Mo Kα (λ = 0.71073 Å) radiation. nih.govnih.gov A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.

The collected diffraction data is then processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. The crystal structure is subsequently solved using direct methods or Patterson methods, and refined by full-matrix least-squares on F². Software packages such as SHELXL are commonly used for structure solution and refinement. researchgate.net The positions of non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The final quality of the solved structure is evaluated based on several crystallographic agreement factors, such as the R-factor (R1) and the weighted R-factor (wR2), as well as the goodness-of-fit (GooF).

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystalline lattice is governed by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are anticipated to play a crucial role in stabilizing the crystal packing.

Hydrogen Bonding: The presence of an N-H group from the pyridin-2-ylamino moiety and a carbonyl C=O group suggests the potential for intermolecular hydrogen bonding. Specifically, an N-H···O hydrogen bond could form, linking adjacent molecules into dimers or chains. researchgate.net The geometry of these hydrogen bonds, including the donor-hydrogen and hydrogen-acceptor distances and the donor-hydrogen-acceptor angle, would be critical in dictating the supramolecular architecture.

π-π Stacking: The molecule contains three aromatic rings: two phenyl groups and one pyridine ring. These aromatic systems can engage in π-π stacking interactions, which are a significant stabilizing force in the solid state of many aromatic compounds. These interactions can be characterized by the centroid-to-centroid distance between the rings and the slip angle. For related compounds, π-π stacking interactions with centroid-centroid distances around 3.7 Å have been observed. researchgate.net Both face-to-face and edge-to-face (C-H···π) interactions are possible.

A detailed analysis of the crystal packing would reveal the specific nature and geometry of these interactions, providing insight into the forces that govern the self-assembly of the molecules in the solid state.

Interactive Data Table: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Potential Angle (°) |

| Hydrogen Bond | N-H | C=O | 2.8 - 3.2 | 150 - 180 |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.4 - 3.8 | - |

| π-π Stacking | Phenyl Ring Centroid | Pyridine Ring Centroid | 3.4 - 3.8 | - |

| C-H···π | C-H (Phenyl) | Pyridine Ring | 2.5 - 2.9 (H to ring) | > 120 |

Note: The data in this table is hypothetical and based on typical values for these types of interactions in similar organic molecules. Actual values would be determined from the experimental crystal structure.

Conformational Analysis in the Crystalline State

Key conformational features would include the dihedral angles between the planes of the two phenyl rings and the pyridine ring. For a related compound, 1,2-Diphenyl-2-(m-tolylamino)ethanone, it was observed that one phenyl ring and the tolylamino ring are nearly coplanar, while the second phenyl ring is almost perpendicular to them. researchgate.net A similar analysis for the title compound would reveal the relative orientations of its aromatic rings.

Furthermore, the torsion angle describing the relationship between the N-H bond and the C=O bond is of significant interest. In similar α-aminoketones, a syn conformation has been observed, which facilitates the formation of hydrogen-bonded dimers. researchgate.net The conformation adopted in the crystalline state is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Reactivity Profiles and Chemical Transformations of 1,2 Diphenyl 2 Pyridin 2 Ylamino Ethanone

Reactivity of the Pyridinylamino Moiety

The pyridinylamino group, which consists of a pyridine (B92270) ring linked to a secondary amine, is a crucial site of reactivity. Its chemical behavior is influenced by the electronic properties of both the pyridine ring and the amino nitrogen.

The pyridine ring in 1,2-Diphenyl-2-(pyridin-2-ylamino)ethanone is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This effect is somewhat mitigated by the electron-donating amino group, which directs incoming electrophiles primarily to the positions ortho and para to the amino substituent. However, forcing conditions are often required for these reactions to proceed.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. quora.comstackexchange.com This is because the electronegative nitrogen atom can stabilize the negative charge in the intermediate Meisenheimer complex. quora.comstackexchange.com Therefore, the pyridinylamino moiety can potentially undergo displacement by strong nucleophiles under suitable conditions. Recent developments have also demonstrated that transition-metal-enabled π-coordination activation can facilitate nucleophilic aromatic substitution (SNAr) reactions on aminopyridines. thieme-connect.comthieme-connect.de

The secondary amino nitrogen in the pyridinylamino moiety is nucleophilic and can readily participate in a variety of chemical transformations. Common modifications include:

Alkylation and Acylation: The lone pair of electrons on the nitrogen atom allows for reaction with alkyl halides and acylating agents to form the corresponding N-alkylated and N-acylated derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid generated.

Reaction with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form imines or enamines, depending on the structure of the carbonyl compound and the reaction conditions.

Metal Complexation: The nitrogen atoms of the pyridinylamino group can act as ligands, coordinating with various metal ions to form stable complexes. rsc.org This property is of interest in the development of new catalysts and materials.

Transformations Involving the Ethanone (B97240) Backbone

The ethanone backbone, containing a carbonyl group and an adjacent alpha-carbon, is another key reactive center in the molecule.

The carbonyl group is susceptible to a wide range of nucleophilic addition reactions. These transformations are fundamental in organic synthesis and allow for the introduction of diverse functional groups. researchgate.net

Reduction: The ketone can be reduced to the corresponding secondary alcohol using various reducing agents, such as sodium borohydride or lithium aluminum hydride.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and ylides (in the Wittig reaction). These reactions lead to the formation of new carbon-carbon bonds and the introduction of new functional groups.

Formation of Imines and Related Derivatives: As mentioned earlier, the carbonyl group can react with primary amines to form imines. It can also react with other nitrogen-based nucleophiles like hydroxylamine and hydrazine to form oximes and hydrazones, respectively.

The alpha-carbon, situated between the carbonyl group and the phenyl ring, possesses acidic protons. In the presence of a suitable base, this proton can be abstracted to form an enolate. bham.ac.uk The resulting enolate is a powerful nucleophile and can react with a variety of electrophiles. organic-chemistry.orgacs.orgacs.org

Alkylation: The enolate can be alkylated by reacting it with alkyl halides. This reaction is a useful method for forming new carbon-carbon bonds at the alpha-position.

Aldol Condensation: The enolate can also react with other carbonyl compounds in an aldol reaction to form β-hydroxy ketones. This is a powerful tool for constructing larger and more complex molecules.

Halogenation: In the presence of an acid or base catalyst, the alpha-carbon can be halogenated using reagents like elemental halogens or N-halosuccinimides.

Derivatization Studies of this compound

The diverse reactivity of this compound makes it an attractive starting material for the synthesis of a wide range of derivatives. colab.wsrsc.org By targeting the different reactive sites within the molecule, chemists can systematically modify its structure to explore its potential applications in various fields, such as medicinal chemistry and materials science.

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction of Carbonyl | NaBH4 | 1,2-Diphenyl-2-(pyridin-2-ylamino)ethanol |

| Grignard Reaction | CH3MgBr | 1,2-Diphenyl-1-methyl-2-(pyridin-2-ylamino)ethanol |

| Wittig Reaction | Ph3P=CH2 | 1,2-Diphenyl-3-(pyridin-2-ylamino)prop-1-ene |

| N-Alkylation | CH3I, K2CO3 | N-methyl-1,2-Diphenyl-2-(pyridin-2-ylamino)ethanone |

| Alpha-Bromination | NBS | 1-Bromo-1,2-diphenyl-2-(pyridin-2-ylamino)ethanone |

Synthesis of Substituted Analogs and Structure-Reactivity Relationships

The synthesis of this compound and its substituted analogs is generally achieved through the condensation of an α-hydroxyketone (benzoin or a substituted derivative) with 2-aminopyridine (B139424) or its analogs. nih.gov This reaction typically involves heating the reactants, often in the presence of a catalyst like boric acid, in a high-boiling solvent such as ethylene glycol. nih.gov

The general synthetic scheme is as follows:

Figure 1. General synthesis of substituted this compound analogs.

Structure-reactivity relationships can be inferred by considering the electronic nature of substituents on the aromatic rings.

Substituents on Phenyl Rings (R¹ and R²): Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl rings can increase the electrophilicity of the adjacent carbonyl carbon or the benzylic carbon, potentially influencing the rate of the synthesis reaction. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) may decrease the reactivity of these centers.

Substituents on Pyridine Ring (R³): Modifications to the pyridine ring can alter the nucleophilicity of both the pyridine nitrogen and the exocyclic amino group. Electron-donating groups enhance basicity and nucleophilicity, which can affect both the synthesis of the compound and its subsequent coordination chemistry.

The steric bulk of the substituents on any of the rings can also play a significant role, potentially hindering the approach of reactants and influencing the conformational preferences of the final molecule.

Table 1: Examples of Potential Substituted Analogs of this compound

| R¹ | R² | R³ | Compound Name |

| H | 4-Cl | H | 1-(4-Chlorophenyl)-2-phenyl-2-(pyridin-2-ylamino)ethanone |

| 4-OCH₃ | H | H | 1-(4-Methoxyphenyl)-2-phenyl-2-(pyridin-2-ylamino)ethanone |

| H | H | 5-CH₃ | 1,2-Diphenyl-2-((5-methylpyridin-2-yl)amino)ethanone |

| 4-NO₂ | 4-NO₂ | H | 1,2-Bis(4-nitrophenyl)-2-(pyridin-2-ylamino)ethanone |

Formation of Schiff Base Derivatives

The ketone functional group in this compound is a key site for chemical transformation, readily undergoing condensation reactions with primary amines to form Schiff bases (or imines). researchgate.net This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. libretexts.orglibretexts.org

The general reaction is:

Figure 2. General reaction for the formation of Schiff base derivatives from this compound.

This transformation converts the parent α-aminoketone into a new ligand system with an additional imine nitrogen donor site, expanding its coordination possibilities. The stability and properties of the resulting Schiff base can be tuned by varying the R⁴ group.

Table 2: Potential Schiff Base Derivatives from this compound

| Amine Reactant (R⁴-NH₂) | R⁴ Group | Resulting Schiff Base Name |

| Aniline | Phenyl | N-(1,2-Diphenyl-2-(pyridin-2-ylamino)ethylidene)aniline |

| Benzylamine | Benzyl | N-(1,2-Diphenyl-2-(pyridin-2-ylamino)ethylidene)benzylamine |

| 2-Aminoethanol | 2-Hydroxyethyl | 2-((1,2-Diphenyl-2-(pyridin-2-ylamino)ethylidene)amino)ethanol |

| Hydrazine | -NH₂ | This compound hydrazone |

Coordination Chemistry: this compound as a Ligand

The molecular architecture of this compound incorporates two key nitrogen donor atoms: the pyridine ring nitrogen and the secondary amine nitrogen. This arrangement makes it an effective bidentate chelating ligand for a variety of transition metals. pvpcollegepatoda.org The chelation forms a stable five-membered ring with the metal center, a favored conformation in coordination chemistry.

Synthesis of Transition Metal Complexes utilizing this compound

Transition metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com A general procedure involves dissolving the ligand in a solvent such as ethanol or methanol and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates). The mixture is often heated under reflux to facilitate the complexation reaction. jscimedcentral.com The resulting metal complex may precipitate upon cooling or after removal of some of the solvent.

The generalized synthesis can be represented as:

M(X)ₙ + 2 L → [ML₂]Xₙ or [ML₂X₂]Xₙ₋₂ (where M = transition metal, L = ligand, X = anion)

Table 3: Potential Transition Metal Complexes with this compound (L)

| Metal Salt | Metal Ion (M) | Potential Complex Formula |

| CuCl₂ | Cu(II) | [Cu(L)Cl₂] or [Cu(L)₂]Cl₂ |

| Ni(NO₃)₂·6H₂O | Ni(II) | Ni(L)₂(H₂O)₂₂ |

| Co(CH₃COO)₂ | Co(II) | [Co(L)₂(CH₃COO)₂] |

| PdCl₂ | Pd(II) | [Pd(L)Cl₂] |

| PtCl₂ | Pt(II) | [Pt(L)Cl₂] |

| Zn(NO₃)₂ | Zn(II) | [Zn(L)₂(NO₃)₂] |

Binding Modes and Coordination Geometries in Metal Complexes

The predominant binding mode for this compound is as a bidentate N,N'-chelating ligand, utilizing the pyridine nitrogen and the secondary amine nitrogen. pvpcollegepatoda.org However, under certain conditions, such as with sterically demanding co-ligands or specific metal ion preferences, monodentate coordination through the more basic pyridine nitrogen might be possible. mdpi.com

The coordination geometry of the resulting complex is determined by the coordination number of the metal ion and its electronic configuration.

Square Planar: For d⁸ metal ions like Pd(II) and Pt(II), a four-coordinate square planar geometry is commonly observed, typically with two ligands or one ligand and two anionic co-ligands (e.g., [Pd(L)Cl₂]). researchgate.net

Tetrahedral: Four-coordinate complexes of metals like Zn(II) or Co(II) often adopt a tetrahedral geometry.

Octahedral: Six-coordinate geometries are common for many first-row transition metals like Co(II), Ni(II), and Cu(II). nih.gov In these cases, the coordination sphere is completed by two bidentate ligands and two additional monodentate ligands (e.g., solvent molecules or anions), such as in [Ni(L)₂(H₂O)₂]²⁺. mdpi.com The octahedral geometry around Cu(II) is often tetragonally distorted due to the Jahn-Teller effect.

Table 4: Expected Geometries for Metal Complexes of this compound (L)

| Metal Ion | d-electron count | Typical Coordination No. | Expected Geometry | Example Formula |

| Cu(II) | d⁹ | 4 or 6 | Distorted Square Planar / Octahedral | [Cu(L)Cl₂] / [Cu(L)₂(H₂O)₂]²⁺ |

| Ni(II) | d⁸ | 4 or 6 | Square Planar / Octahedral | [Ni(L)Cl₂] / [Ni(L)₂(H₂O)₂]²⁺ |

| Pd(II) | d⁸ | 4 | Square Planar | [Pd(L)Cl₂] |

| Pt(II) | d⁸ | 4 | Square Planar | [Pt(L)Cl₂] |

| Co(II) | d⁷ | 4 or 6 | Tetrahedral / Octahedral | [Co(L)Cl₂] / [Co(L)₂(H₂O)₂]²⁺ |

| Zn(II) | d¹⁰ | 4 | Tetrahedral | [Zn(L)Cl₂] |

Influence of Metal Centers on Ligand Properties and Reactivity

Coordination of the this compound ligand to a metal center significantly alters its electronic and structural properties. The metal ion acts as a Lewis acid, withdrawing electron density from the nitrogen donor atoms. This electronic perturbation is transmitted through the ligand's framework, influencing its properties and subsequent reactivity.

Spectroscopic Changes: The coordination event can be monitored through spectroscopic techniques. In infrared (IR) spectroscopy, the stretching frequencies of the C=N (pyridine) and N-H bonds are expected to shift upon complexation. In ¹H NMR spectroscopy, the chemical shifts of protons near the coordination sites, particularly the pyridine and N-H protons, will be affected.

Electronic Properties: The nature of the metal ion can tune the electronic properties of the complex. For instance, the introduction of specific functional groups onto a ligand can alter the HOMO-LUMO energy gap of the resulting metal complex, which in turn affects its optical and redox properties. rroij.com The d-electron configuration of the metal influences the metal-to-ligand charge transfer (MLCT) bands observed in the UV-Vis spectrum.

The specific influence depends on the properties of the metal ion, including its size, charge, and Lewis acidity, leading to a wide range of potential properties and reactivities for the resulting coordination complexes.

Computational and Theoretical Investigations of 1,2 Diphenyl 2 Pyridin 2 Ylamino Ethanone

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to elucidating the electronic characteristics of 1,2-Diphenyl-2-(pyridin-2-ylamino)ethanone. These studies reveal the distribution of electrons within the molecule, which dictates its chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling technique used to investigate the electronic structure of molecules. mdpi.com It offers an excellent compromise between computational cost and accuracy for determining the ground state properties of medium-sized organic molecules like this compound. semanticscholar.org Calculations are typically performed using a specific combination of a functional and a basis set, such as B3LYP/6-311++G(d,p), to optimize the molecular geometry and analyze various electronic parameters. mdpi.comresearchgate.net

DFT studies allow for the calculation of key properties that describe the molecule's reactivity. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Other calculated parameters, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide a comprehensive picture of the molecule's electronic behavior and reactive nature. researchgate.net

Table 1: Illustrative Electronic Properties Calculated via DFT This table presents typical electronic properties that would be calculated for this compound using DFT methods, based on standard calculations for similar heterocyclic compounds.

| Parameter | Definition | Significance |

| Total Energy | The total energy of the molecule in its optimized, lowest-energy state. | A fundamental value for comparing the relative stability of different isomers or conformers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |

| Ionization Potential (I) | The energy required to remove an electron (I ≈ -EHOMO). | Measures the molecule's tendency to become a cation. |

| Electron Affinity (A) | The energy released when an electron is added (A ≈ -ELUMO). | Measures the molecule's tendency to become an anion. |

| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I - A) / 2). | A measure of molecular stability. Harder molecules have larger energy gaps. researchgate.net |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and spectral properties. |

Ab initio methods are computational chemistry techniques based entirely on quantum mechanics without the use of experimental data. ethz.ch These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, are crucial for obtaining highly accurate electronic structure information, albeit often at a greater computational expense than DFT. mdpi.commst.edu

For a molecule like this compound, high-level ab initio calculations, such as Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)), can serve as a "gold standard" to benchmark results from more cost-effective DFT methods. mdpi.com They are particularly valuable for precisely determining the energies of different conformers, transition states, and reaction barriers. mst.edu The systematic application of increasingly larger basis sets and higher levels of electron correlation allows for extrapolation to the theoretical ab initio limit, providing definitive energetic and structural data. mst.edu While computationally demanding, these methods are essential when a very high degree of accuracy is required to distinguish between subtle electronic or structural effects. ethz.ch

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the possible rotations around its single bonds, leading to various spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and to map the potential energy surface (PES) that governs their interconversion. researchgate.net

While direct crystallographic or computational data for the title compound is not available, studies on the closely related analogue 1,2-Diphenyl-2-(m-tolylamino)ethanone provide significant insight. X-ray diffraction of this analogue reveals a structure where the phenyl ring at the 1-position and the tolyl-amino ring are nearly coplanar, while the phenyl ring at the 2-position is oriented almost perpendicularly to them. A crucial conformational feature is that the N-H bond is positioned syn to the C=O bond, an arrangement that facilitates the formation of intermolecular N-H···O hydrogen bonds, leading to centrosymmetric dimers in the crystal lattice.

It is highly probable that this compound adopts a similar conformation. The mapping of the potential energy surface through computational methods would involve systematically rotating the key dihedral angles and calculating the energy at each point to locate minima (stable conformers) and saddle points (transition states between conformers).

Table 2: Key Dihedral Angles in the Analogous Compound 1,2-Diphenyl-2-(m-tolylamino)ethanone This data illustrates the expected spatial arrangement of the aromatic rings in the title compound.

| Dihedral Angle | Description | Value (°) |

| A / C | Angle between the methylaniline (A) and the 2-position phenyl (C) rings | 81.8 (1) |

| B / C | Angle between the 1-position phenyl (B) and the 2-position phenyl (C) rings | 87.0 (1) |

| A / B | Angle between the methylaniline (A) and the 1-position phenyl (B) rings | 5.4 (1) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data. semanticscholar.org

NMR Chemical Shifts: DFT and machine learning models can predict ¹H and ¹³C NMR chemical shifts. nih.govst-andrews.ac.uk The accuracy of these predictions depends heavily on the chosen method, basis set, and whether solvent effects are included. arxiv.org Comparing predicted shifts with experimental spectra is a cornerstone of structural verification. st-andrews.ac.uk For instance, the proton on the N-H group is expected to have a distinct chemical shift, and its proximity to the pyridinyl and phenyl rings would be reflected in the calculated value.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to predict electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. semanticscholar.orgresearchgate.net These calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π*), providing insight into the electronic structure and chromophores within the molecule. mdpi.com

Table 3: Illustrative Comparison of Experimental and Predicted Vibrational Frequencies for a Related β-Aminoketone This table demonstrates the typical application of comparing experimental IR data with computationally predicted frequencies for structural assignment.

| Experimental IR (KBr, ν, cm⁻¹) | Assignment |

| 3388 | N-H Stretch |

| 3063 | Aromatic C-H Stretch |

| 1669 | C=O Stretch |

| 1598 | Aromatic C=C Stretch |

| 1453 | C-H Bend |

| 767, 697 | C-H Out-of-plane Bend |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. arxiv.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, molecular flexibility, and interactions with surrounding solvent molecules. youtube.com

For this compound, an MD simulation could reveal:

The flexibility of the phenyl and pyridinyl rings and the range of dihedral angles they explore at a given temperature.

The stability and dynamics of the intermolecular hydrogen bonds that may lead to dimer formation in solution.

The specific interactions with solvent molecules (e.g., water, DMSO), showing how the solvent organizes around the solute and influences its conformation.

Advanced techniques such as ab initio MD (AIMD), where forces are calculated "on-the-fly" using quantum mechanics, can provide a more accurate description of the dynamics, especially for processes involving bond breaking or formation. arxiv.orgyoutube.com Furthermore, methods like Path Integral Molecular Dynamics (PIMD) can be employed to incorporate nuclear quantum effects, which can be significant for the behavior of hydrogen atoms, such as in the N-H group. arxiv.org

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

For this compound, theoretical studies could investigate several types of reactions:

Acid-Base Chemistry: Modeling the protonation or deprotonation at the pyridinyl nitrogen, the amine nitrogen, or the enolizable α-carbon.

Nucleophilic Addition/Substitution: Investigating the reactivity of the carbonyl group towards nucleophiles or substitution reactions at the aromatic rings.

Redox Reactions: Studying the molecule's behavior upon oxidation or reduction, including its potential as a radical scavenger, similar to how the reactivity of radicals like DPPH is analyzed. mdpi.com

For example, a study on the formation of pyridin-2(1H)-one from related starting materials used DFT to show that a two-state mechanism involving both singlet and triplet states was more favorable than a single-state pathway. This highlights the ability of computational methods to uncover complex, non-intuitive reaction pathways.

Transition State Characterization and Reaction Pathway Elucidation

No published research was found that specifically details the transition state characterization or reaction pathway elucidation for reactions involving this compound. Such a study would typically involve high-level computational methods to identify the geometry of transition state structures, followed by frequency calculations to confirm the presence of a single imaginary frequency. Intrinsic reaction coordinate (IRC) calculations would then be used to connect the transition state to the corresponding reactants and products, thus elucidating the complete reaction pathway.

Energy Barriers and Rate Constant Predictions

Similarly, there is a lack of available data regarding the energy barriers and predicted rate constants for reactions involving this compound. To determine these parameters, researchers would calculate the energy difference between the reactants and the transition state to establish the activation energy barrier. This information, often combined with transition state theory, would then be used to predict the reaction rate constants under various conditions.

Due to the absence of specific computational studies on this compound, no data tables or detailed research findings can be presented for the outlined sections. Further research in the field of computational chemistry may address this specific compound in the future.

Advanced Applications in Chemical Science Excluding Biological/clinical

Role as a Catalyst or Ligand in Catalysis

The molecular architecture of 1,2-Diphenyl-2-(pyridin-2-ylamino)ethanone makes it an intriguing candidate as a ligand for transition metal catalysis. The presence of a pyridine (B92270) nitrogen atom, an amine nitrogen, and a ketone oxygen atom provides multiple potential coordination sites. This allows it to function as a bidentate or even tridentate ligand, forming stable chelate complexes with various metal centers. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, can be tuned by the aromatic phenyl and pyridine rings.

In homogeneous catalysis, soluble transition-metal complexes are used to accelerate chemical reactions. helsinki.fi Ligands play a crucial role in stabilizing the metal center and influencing the catalyst's activity, selectivity, and stability. nih.gov The this compound compound is well-suited to act as an N,O-bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the ketone group.

The formation of metal complexes with similar α-aminoketone or imino-pyridine structures is well-documented. For instance, the ligand 2-((4-aminophnyl)imino)-1,2-diphenyl-1-ethanone has been used to synthesize Ni(II) and Cu(II) complexes, which were characterized as having a 1:1 metal-to-ligand ratio and a square planar geometry. researchgate.net Similarly, chiral (pyridyl)imine Fe(II) complexes have been synthesized and evaluated as catalysts in asymmetric transfer hydrogenation reactions. researchgate.net These examples underscore the capacity of the pyridylamino ethanone (B97240) framework to form stable and catalytically relevant metal complexes. While specific studies on the catalytic use of this compound complexes are not extensively reported, the structural analogy to known effective ligands suggests high potential in this field.

| Ligand Type | Metal | Catalytic Application | Reference |

|---|---|---|---|

| (Pyridyl)imine | Fe(II) | Asymmetric Transfer Hydrogenation of Ketones | researchgate.net |

| Imidazopyridine | Pd(II) | Suzuki Coupling Reactions | kfupm.edu.sa |

| Bidentate NHC-Amide | Rh(I) | Asymmetric Transfer Hydrogenation of Ketones | nih.gov |

While the primary potential of this compound appears to be in homogeneous catalysis, opportunities may exist for its incorporation into heterogeneous systems. The ligand could be immobilized onto a solid support, such as silica or a polymer resin, through covalent attachment. This would involve functionalizing one of the phenyl rings or the pyridine ring. The resulting supported ligand could then be used to chelate metal ions, creating a solid-phase catalyst. Such heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling, which are significant benefits for industrial applications.

Based on the performance of analogous ligand systems, metal complexes of this compound could be investigated for several key chemical transformations.

Hydrogenation: Transfer hydrogenation of ketones to chiral alcohols is a critical reaction in organic synthesis. Ruthenium(II) and Iron(II) complexes with nitrogen-donating ligands have shown significant activity in these reactions. researchgate.netnih.gov Given its pyridine and amine functionalities, complexes derived from the title compound could catalyze such reductions.

Oxidation: The reverse reaction, the oxidation of alcohols, is another area of interest. The stable coordination environment provided by N,O-ligands can support metal centers in higher oxidation states required for catalytic oxidation cycles.

C-C Coupling: Palladium complexes are workhorses for carbon-carbon bond-forming reactions like the Suzuki and Heck couplings. The effectiveness of palladium(II)-imidazopyridine complexes in Suzuki reactions suggests that a Pd(II) complex of this compound could also exhibit catalytic activity. kfupm.edu.sa The ligand would stabilize the palladium center throughout the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Applications in Organic Synthesis as a Building Block or Chiral Auxiliary

α-Amino ketones are valuable synthetic intermediates and building blocks for the creation of more complex molecules, particularly nitrogen-containing heterocycles. nih.govcolab.ws The title compound, with its ketone, secondary amine, and pyridine ring, offers multiple reaction sites for elaboration into diverse molecular scaffolds. nih.govresearchgate.net For example, the ketone functionality can undergo nucleophilic addition or condensation reactions, while the N-H bond of the amine can participate in cyclization or substitution reactions. This dual reactivity makes it a powerful precursor for synthesizing a variety of heterocyclic systems. researchgate.netnih.gov

Furthermore, if this compound is prepared in an enantiomerically pure form, it holds potential as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed. The stereocenter at the α-carbon (bearing the amino and phenyl groups) could direct stereoselective reactions on other parts of the molecule. For instance, after attachment to a substrate, the chiral environment created by the auxiliary could influence the facial selectivity of additions to a nearby functional group. The reduction of the ketone to a hydroxyl group would yield a chiral amino alcohol, a structure analogous to well-known auxiliaries like pseudoephedrine, which could then be used to direct asymmetric alkylations. wikipedia.org

Potential in Material Science and Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The design of molecules that can self-assemble into ordered structures is a cornerstone of materials science and crystal engineering. nih.gov

The structure of this compound contains several functional groups capable of participating in directed, non-covalent interactions that drive self-assembly. These include:

Hydrogen Bonding: The N-H group of the secondary amine can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonded networks, which are fundamental to crystal engineering.

π-π Stacking: The multiple aromatic rings (two phenyl and one pyridine) can interact through π-π stacking. These interactions, although weaker than hydrogen bonds, are crucial for organizing molecules in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Intermolecular Interactions | Hydrogen bonding (N-H···Cl, O-H···Cl), π-π stacking, Edge-to-face π-interactions |

Data sourced from reference nih.govresearchgate.net.

Exploration in Optoelectronic or Coordination Polymer Materials

While "this compound" is not extensively documented in scientific literature for applications in optoelectronics or as a primary building block for coordination polymers, its molecular architecture suggests a strong potential for exploration in these advanced fields of chemical science. The compound's constituent parts—an α-aminoketone backbone, extensive aromatic systems from the phenyl groups, and a versatile pyridin-2-ylamino moiety—provide a foundation for designing novel functional materials. The following sections explore the hypothetical potential of this compound based on the known properties of structurally related molecules.

Potential for Optoelectronic Materials

The potential utility of "this compound" in optoelectronic materials stems from the inherent photophysical properties associated with its structural motifs. Many organic compounds that feature aromatic and heteroaromatic rings, such as pyridine, are known to exhibit fluorescence. nih.govsciforum.netresearchgate.net The pyridine ring, in particular, is a common component in fluorescent compounds and can have its properties tuned by the introduction of various functional groups. nih.gov

Furthermore, the pyridin-2-ylamino portion of the molecule can act as a bidentate N,N-chelating ligand, capable of forming stable complexes with a variety of transition metals. The formation of such metal complexes can significantly enhance or alter the photophysical properties of the organic ligand, potentially leading to materials with interesting luminescent or phosphorescent characteristics suitable for applications like Organic Light-Emitting Diodes (OLEDs). For instance, complexes of other N,N-bidentate imidazo[1,5-a]pyridine ligands with zinc(II) have been shown to exhibit intense blue luminescence. researchgate.net The combination of the α-aminoketone structure with the pyridyl and phenyl groups could lead to the development of novel metal complexes with unique electronic properties.

Potential as a Ligand for Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. The structure, and therefore the properties, of these polymers are highly dependent on the geometry of the metal ion and the coordination modes of the organic ligand. mdpi.comacs.orgnih.govrsc.org

"this compound" possesses multiple potential coordination sites that could be utilized in the synthesis of coordination polymers:

The nitrogen atom of the pyridine ring.

The nitrogen atom of the amino group.

The oxygen atom of the ketone group.

The pyridyl nitrogen and the adjacent amino nitrogen can act as a bidentate chelating unit, a common binding mode for 2-aminopyridine (B139424) derivatives in forming metal complexes. nih.gov This chelation can lead to the formation of stable five-membered rings with a metal center. Depending on the metal ion and reaction conditions, the ketone oxygen could also participate in coordination, potentially acting as a bridging site to link metal centers into a larger polymeric structure. The phenyl groups, while not typically involved in direct coordination, can influence the packing of the polymer chains in the solid state through π-π stacking interactions, which can affect the material's bulk properties. The flexibility of the α-aminoketone backbone could also allow for the formation of diverse and complex polymer architectures.

The table below summarizes the key structural features of "this compound" and their potential roles in the development of new materials.

| Structural Feature | Potential Role in Optoelectronics | Potential Role in Coordination Polymers |

| Pyridin-2-ylamino Moiety | Can act as a bidentate N,N-chelating ligand for luminescent metal ions. The pyridine ring is a known chromophore. | Primary coordination site for metal ions, enabling the formation of polymer chains. mdpi.com |

| α-Aminoketone Core | Provides a flexible backbone that can influence the solid-state packing and photophysical properties of derived materials. | The keto-oxygen offers an additional potential coordination site, possibly leading to bridged structures. |

| Phenyl Groups | Contribute to the overall π-conjugated system, which is crucial for electronic transitions. Can influence solid-state emission properties through π-π stacking. | Can direct the supramolecular assembly of the polymer network through intermolecular interactions, influencing porosity and stability. nih.gov |

It is important to emphasize that while the structural components of "this compound" suggest significant potential, experimental research is necessary to validate these hypotheses and to fully characterize its properties and suitability for these advanced applications.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements of 1,2-Diphenyl-2-(pyridin-2-ylamino)ethanone

The primary synthetic route to α-aminoketones, the family to which this compound belongs, typically involves the condensation reaction between an α-hydroxyketone and an amine. nih.gov In this specific case, the reaction would occur between benzoin (B196080) and 2-aminopyridine (B139424). Advancements in this area could focus on optimizing reaction conditions, such as solvent choice, temperature, and the use of catalysts like boric acid, to improve yields and purity. nih.gov

The characterization of this compound and its derivatives relies on a suite of spectroscopic and analytical techniques. Future research will continue to depend on these methods for structural elucidation and purity assessment. Comprehensive characterization is crucial for understanding the compound's properties and for its application in further studies.

Table 1: Standard Characterization Techniques for α-Aminoketones | Technique | Information Provided | Reference | | :--- | :--- | :--- | | Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). | researchgate.netnih.gov | | Infrared (IR) Spectroscopy | Identifies characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the N-H stretch of the secondary amine. Shifts in these bands upon coordination to a metal are also indicative of binding. | researchgate.netnih.gov | | Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound, confirming its identity. | researchgate.netnih.gov | | Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. nih.govnih.gov This technique has been used to study the structures of similar α-aminoketones. nih.gov | | Elemental Analysis | Confirms the empirical formula of the synthesized compound by determining the percentage composition of its constituent elements. | researchgate.net |

Understanding of its Reactivity and Coordination Chemistry

The reactivity of this compound is dictated by its functional groups: the ketone, the secondary amine, and the pyridine (B92270) ring. The ketone can undergo reduction to form the corresponding amino alcohol, while the N-H group can be deprotonated to form an amido species.

As a ligand in coordination chemistry, this molecule is particularly versatile due to its multiple potential donor sites: the pyridine nitrogen, the amine nitrogen, and the ketone oxygen. This allows for several coordination modes, making it a promising candidate for the synthesis of novel metal complexes. The study of related aminopyridine ligands reveals a rich coordination chemistry. nsf.govmdpi.com Ligands incorporating a 2-aminopyridine moiety often act as bidentate chelators, forming stable five-membered rings with metal centers. researchgate.net

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Donor Atoms | Analogous System Reference |

|---|---|---|---|

| Bidentate N,N'-Chelation | The ligand coordinates to a single metal center through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. | Pyridine-N, Amine-N | researchgate.net |

| Bidentate N,O-Chelation | The ligand binds to a metal center via the amine nitrogen and the ketone oxygen. | Amine-N, Ketone-O | researchgate.net |

| Monodentate η¹-N(py) | The ligand coordinates through only the pyridine nitrogen. This mode is often observed when steric hindrance prevents chelation. | Pyridine-N | mdpi.com |

| Bridging | The ligand bridges two or more metal centers, utilizing different donor atoms to bind to different metals. For instance, the pyridine nitrogen could bind to one metal while the amino and keto groups bind to another. | Pyridine-N, Amine-N, Ketone-O | nsf.gov |

The deprotonated (amido) form of the ligand can also engage in various bonding modes, further expanding its coordination chemistry.

Perspectives on Novel Synthetic Routes and Derivatization

Beyond classical condensation, modern synthetic methodologies offer advanced routes to this compound and its derivatives. These methods allow for greater control and diversity in the final structures.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-C bonds. A potential strategy involves the Buchwald-Hartwig amination to couple a 2-halobenzophenone derivative with 2-aminopyridine. nih.gov Alternatively, a Suzuki-Miyaura coupling could be employed to attach one of the phenyl rings at a late stage of the synthesis. nih.gov These approaches would facilitate the creation of a library of analogs with diverse substituents.

Derivatization : The structural framework of the molecule allows for extensive derivatization to tune its properties. Substituents can be introduced onto the phenyl rings or the pyridine ring to modify the ligand's steric and electronic characteristics. For example, introducing electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen and the donor strength of the ligand, which in turn influences the properties of its metal complexes. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated the importance of such modifications. nih.gov

Unexplored Avenues in Catalytic and Material Science Applications

The true potential of this compound likely lies in the applications of its metal complexes.